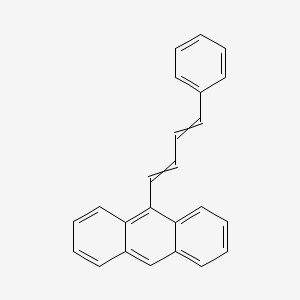
9-(4-Phenylbuta-1,3-dien-1-YL)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Phenylbuta-1,3-dien-1-YL)anthracene is an anthracene-based derivative. Anthracene derivatives are known for their photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 9-(4-Phenylbuta-1,3-dien-1-YL)anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The compounds are fully characterized using techniques such as X-ray crystallography, thermogravimetric analysis, differential scanning calorimetry, UV-Vis absorption, and fluorescence spectroscopy .
Chemical Reactions Analysis
9-(4-Phenylbuta-1,3-dien-1-YL)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-withdrawing and electron-donating groups. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators. Additionally, it plays a role in photon-upconversion through triplet–triplet annihilation, which is valuable in various fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of 9-(4-Phenylbuta-1,3-dien-1-YL)anthracene involves its interaction with molecular targets and pathways. The compound’s photophysical properties, such as fluorescence and absorption, are influenced by its molecular structure and the presence of substituents. These properties are crucial for its applications in OLEDs and other photophysical processes .
Comparison with Similar Compounds
Similar compounds to 9-(4-Phenylbuta-1,3-dien-1-YL)anthracene include 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)-anthracene, and 9,10-bis(phenylethynyl)anthracene. These compounds share similar photophysical properties but differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its specific substituent, which influences its thermal stability, quantum yield, and other photophysical properties .
Properties
CAS No. |
388088-05-9 |
|---|---|
Molecular Formula |
C24H18 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
9-(4-phenylbuta-1,3-dienyl)anthracene |
InChI |
InChI=1S/C24H18/c1-2-10-19(11-3-1)12-4-7-17-24-22-15-8-5-13-20(22)18-21-14-6-9-16-23(21)24/h1-18H |
InChI Key |
GDGDGLWYPXVKRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)
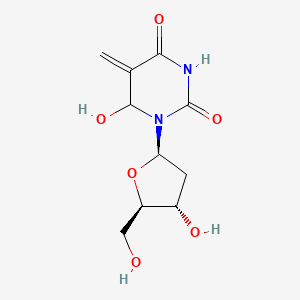
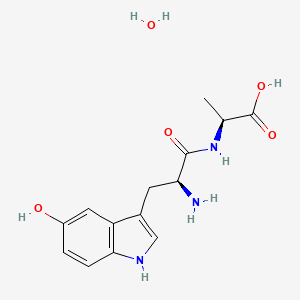
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)

![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)

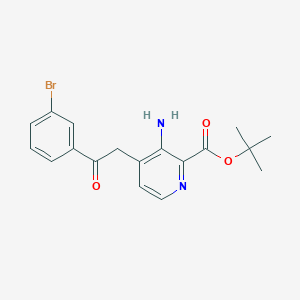
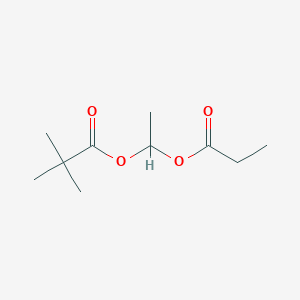
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
![2,2'-[Selanylbis(methylene)]bis(thiirane)](/img/structure/B14238939.png)
